N-Ethylisopropylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-4-6-5(2)3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVIDPPYRINTTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066547 | |
| Record name | 2-Propanamine, N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19961-27-4 | |
| Record name | N-Ethyl-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19961-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isopropylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019961274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethylisopropylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165659 | |
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| Record name | 2-Propanamine, N-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanamine, N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethylisopropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ISOPROPYLETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W87TPH94OB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Precursor Chemistry of N Ethylisopropylamine
De Novo Synthesis Approaches
The creation of N-Ethylisopropylamine, like other secondary amines, can be approached through several de novo synthetic routes. These methods focus on constructing the molecule from simpler precursors.
Amination Reactions in Organic Synthesis
One fundamental approach to amine synthesis is the alkylation of amines. acs.org In principle, this compound could be formed via nucleophilic substitution, for example, by reacting ethylamine (B1201723) with an isopropyl halide (like 2-bromopropane) or by reacting isopropylamine (B41738) with an ethyl halide. lumenlearning.com
However, this method is often complicated by a lack of control, leading to overalkylation. lumenlearning.commasterorganicchemistry.com The primary amine starting material can react with the alkyl halide to form the desired secondary amine. This product, however, is also nucleophilic and can react further with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. lumenlearning.com Achieving selective mono-alkylation to yield the secondary amine is challenging, often resulting in a mixture of primary, secondary, tertiary, and quaternary amines, which necessitates complex purification steps. acs.orglumenlearning.com
To circumvent these challenges, ammonia (B1221849) surrogates such as phthalimides or sulfonamides have been developed, though their application is typically limited to producing primary amines after a deprotection step. acs.org
Reductive Amination Pathways
Reductive amination, also known as reductive alkylation, is a widely used and more controlled method for preparing secondary amines like this compound. masterorganicchemistry.comwikipedia.org This pathway avoids the issue of overalkylation that plagues direct alkylation methods. masterorganicchemistry.com The reaction proceeds in two main steps, which can often be performed sequentially in a single reaction vessel ("one-pot"). wikipedia.orgyoutube.com
Imine Formation: The process begins with the reaction of a primary amine with a ketone or an aldehyde to form an imine intermediate. masterorganicchemistry.comyoutube.com To synthesize this compound, one could react isopropylamine with acetaldehyde (B116499) or ethylamine with acetone, under neutral or slightly acidic conditions. youtube.com
Reduction: The C=N double bond of the intermediate imine is then reduced to a C-N single bond to yield the final amine. masterorganicchemistry.com
Table 1: Reductive Amination Pathways to this compound
| Pathway | Primary Amine | Carbonyl Compound | Intermediate | Product |
|---|---|---|---|---|
| A | Isopropylamine | Acetaldehyde | N-isopropylideneethanamine | This compound |
| B | Ethylamine | Acetone | N-ethylpropan-2-imine | this compound |
Role of this compound as a Synthetic Building Block
This compound is a valuable nucleophilic intermediate used in the construction of diverse and complex molecular architectures. chemicalbook.comcookechem.comcymitquimica.com
Elaboration in Pharmaceutical Intermediates Synthesis
This compound serves as a crucial building block in the preparation of various pharmaceutical compounds. lpinformationdata.comtoref-standards.com Its structure is incorporated into larger molecules to modulate their biological activity. For instance, it has been used in the de novo design of selective inhibitors for UBA5, a ubiquitin-like activating enzyme implicated in the pathogenesis of diseases such as cancer. scholaris.ca In one synthetic scheme, a protected purine (B94841) riboside was reacted with this compound to create a precursor for a library of potential UBA5 inhibitors. scholaris.ca The amine can also be a precursor to N-nitrosamine impurities, such as N-nitroso-ethyl-isopropylamine (NEiPA), which are monitored in active pharmaceutical ingredients (APIs). researchgate.net
Functionalization of Peptide Nucleic Acid (PNA) Monomers
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic where the sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)glycine chain. atdbio.comtcichemicals.com This modification gives PNA high stability against nucleases and proteases and strong binding affinity to DNA and RNA. tcichemicals.com this compound plays a role in the synthesis of functionalized PNA monomers, which are the building blocks for creating custom PNA oligomers. nih.gov
In a specific example, this compound was used as a base (referred to as Hünig's base) in the synthesis of a 4-pentenoic acid PNA monomer. nih.gov In this procedure, pentenoic acid chloride was added to a mixture of glycine (B1666218) and this compound to progress toward the final functionalized monomer. nih.gov Such monomers allow for the introduction of specific functionalities into the PNA structure, enabling applications in diagnostics and therapeutics through techniques like "Click Chemistry". nih.gov
Formation of N-Ethylisopropyldithiocarbamate Ligands
This compound is a precursor for the synthesis of N-Ethylisopropyldithiocarbamate ligands. These ligands are formed through the reaction of the secondary amine with carbon disulfide, often in an alcohol solvent like ethanol (B145695). researchgate.net The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the carbon disulfide molecule. nih.gov
These dithiocarbamate (B8719985) ligands are excellent chelating agents for a wide variety of metal ions due to the soft sulfur donor atoms. nih.govresearchgate.net They have been used to synthesize complex compounds with transition metals such as Cobalt(II) and Iron(III). researchgate.netresearchgate.net The resulting metal-dithiocarbamate complexes have applications in fields ranging from pharmacology to industry. researchgate.net For example, organotin(IV) ethylisopropyldithiocarbamate complexes have been synthesized and evaluated for their biological activities. nih.gov
Table 2: Research Findings on N-Ethylisopropyldithiocarbamate Metal Complexes
| Metal Ion | Complex Formula (General) | Resulting Complex Color | Reported Yield | Reference |
|---|---|---|---|---|
| Cobalt(II) | Co(S₂CN(C₂H₅)(C₃H₇))₂ | Black | 64.12% | researchgate.net |
| Iron(III) | Fe(S₂CN(C₂H₅)(C₃H₇))₃ | Dark Green | 41.87% | researchgate.net |
| Organotin(IV) | e.g., Sn(CH₃)₂(S₂CN(C₂H₅)(C₃H₇))₂ | Not specified | Not specified | nih.gov |
Derivatization in Metal Complex Synthesis
This compound is utilized as a precursor in the synthesis of ligands for metal complexes. These complexes have applications in various fields, including materials science and catalysis.
One area of application is in the formation of dithiocarbamate ligands. For instance, this compound reacts with carbon disulfide to form N-ethylisopropyldithiocarbamate. This ligand can then be reacted with metal ions like Co(II) and Fe(III) to synthesize the corresponding metal complexes. researchgate.net The synthesis is typically carried out using an in situ method where the secondary amine and carbon disulfide react in an ethanol solvent, followed by the addition of the metal salt dissolved in ethanol. researchgate.net The resulting Co(II)-N-ethylisopropyldithiocarbamate complex is black, while the Fe(III) complex is dark green. researchgate.net
Another example involves the synthesis of thiourea (B124793) derivative ligands. This compound is a precursor to 3-benzoyl-1-ethyl-1-isopropyl-thiourea. researchgate.net This thiourea derivative, in turn, forms complexes with various metals, including Ni(II), Co(III), and Pt(II). researchgate.net
Furthermore, this compound is used in the preparation of carboxamide-derived ligands. For example, it is a key reactant in the synthesis of N-[ethyl(propan-2-yl)carbamothioyl]thiophene-2-carboxamide. tandfonline.comtandfonline.com This ligand is synthesized by reacting thiophenyl carbonyl chloride with potassium thiocyanate, followed by the addition of this compound. tandfonline.comtandfonline.com The resulting ligand can then be used to form complexes with transition metals such as Cu(II). tandfonline.comtandfonline.com
The coordination chemistry of this compound and its derivatives is extensive. The amine itself or its derivatives can act as bidentate or tridentate ligands, coordinating with metal centers through nitrogen and sometimes other donor atoms like sulfur or oxygen. researchgate.netnih.govnih.gov The steric and electronic properties of the N-ethylisopropyl group can influence the geometry and stability of the resulting metal complexes. nih.govbirmingham.ac.uk
Table 1: Examples of Metal Complexes Derived from this compound
| Ligand Precursor | Metal Ion | Resulting Complex | Reference |
| This compound | Co(II) | Co(II)-N-Etilisopropyldithiocarbamate | researchgate.net |
| This compound | Fe(III) | Fe(III)-N-Ethylisopropyldithiocarbamate | researchgate.net |
| 3-benzoyl-1-ethyl-1-isopropyl-thiourea | Ni(II) | Ni(II)-3-benzoyl-1-ethyl-1-isopropyl-thiourea complex | researchgate.net |
| 3-benzoyl-1-ethyl-1-isopropyl-thiourea | Co(III) | Co(III)-3-benzoyl-1-ethyl-1-isopropyl-thiourea complex | researchgate.net |
| 3-benzoyl-1-ethyl-1-isopropyl-thiourea | Pt(II) | Pt(II)-3-benzoyl-1-ethyl-1-isopropyl-thiourea complex | researchgate.net |
| N-[ethyl(propan-2-yl)carbamothioyl]thiophene-2-carboxamide | Cu(II) | Cu(L1)2 complex | tandfonline.comtandfonline.com |
Application in Water-Soluble β-Cyclodextrin Based Polymer Synthesis
This compound is also noted for its use in the synthesis of water-soluble β-cyclodextrin-based polymers. usbio.netsharefair.com Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with various guest molecules, making their polymeric forms useful in drug delivery and other applications. researchgate.net The synthesis of these polymers often involves modifying the cyclodextrin (B1172386) structure to allow for polymerization or grafting onto a polymer backbone. While the specific role of this compound in these syntheses is not extensively detailed in the provided results, it is listed as a reagent used for this purpose. usbio.netsharefair.com
Utilization in Homocysteine Thiolactone Derivative Synthesis
In the field of biochemistry and medicinal chemistry, this compound is employed in the synthesis of N-fluorinated homocysteine thiolactone derivatives. nih.gov Homocysteine thiolactone is a cyclic thioester of the amino acid homocysteine and is a tool for protein labeling. nih.govnih.gov The amino group of homocysteine thiolactone can react with electrophilic reagents, allowing for chemical modification. nih.gov this compound, being a sterically hindered base, is used to minimize the formation of byproducts during the synthesis of these derivatives. nih.gov
Formation of this compound as a Reaction Byproduct
This compound can also be formed as a byproduct in certain chemical reactions, particularly those involving the degradation or side reactions of related tertiary amines.
Hydrolysis of Enamines Derived from N-Ethyldiisopropylamine (EDIA) Reactions
In reactions involving N-ethyldiisopropylamine (EDIA), this compound can be formed as a byproduct through the hydrolysis of enamines. For instance, when EDIA is used in reactions with conjugate acceptors in the presence of sulfur dioxide, it can lead to the formation of enamines. sci-hub.se The subsequent workup and hydrolysis of these enamines yield secondary amines, including this compound and diisopropylamine. sci-hub.sechemistrysteps.comorgoreview.com The mechanism involves the protonation of the enamine at the alpha-carbon, followed by the addition of water to the resulting iminium ion. masterorganicchemistry.commakingmolecules.com A series of proton transfers and the elimination of the amine lead to the formation of a carbonyl compound and the secondary amine. masterorganicchemistry.commakingmolecules.com
Degradation of Tertiary Amines (e.g., N,N-Diisopropylethylamine (DIPEA))
This compound has been identified as a degradation product of the widely used non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base. europa.eu The formation of this compound from DIPEA can occur under certain conditions and is a concern in pharmaceutical manufacturing due to the potential for forming N-nitroso-ethylisopropylamine, a nitrosamine (B1359907) impurity. europa.euwho.int The degradation of tertiary amines like DIPEA can be influenced by factors such as storage conditions and the presence of other reagents. reddit.comscbt.com
Mechanistic Investigations of N Ethylisopropylamine in Chemical Reactions
Steric Effects on Reaction Pathways and Selectivity
The steric profile of N-Ethylisopropylamine, resulting from the combination of an ethyl and a more sterically demanding isopropyl group attached to the nitrogen atom, plays a critical role in directing the pathways and determining the selectivity of chemical reactions. The size of these alkyl groups can significantly influence the amine's ability to approach a reactive center, a factor that has been observed in various synthetic contexts.
A notable example is found in copper-catalyzed multicomponent reactions. In the synthesis of N-acyl amidines from aryl acetylenes, amines, and 1,4,2-dioxazol-5-ones, the steric bulk of the amine is a crucial determinant of success. acs.orguva.nl Research has shown that less bulky amines, such as this compound, can coordinate too strongly to the copper catalyst. acs.org This strong binding can inhibit the catalyst, preventing the reaction from proceeding to form the desired product. acs.orguva.nl In contrast, bulkier amines, like N-ethyl-tert-butylamine, lead to high yields of the N-acyl amidine product. uva.nl This demonstrates a clear steric effect where this compound's moderate bulk is paradoxically detrimental, as it allows for strong, inhibitory coordination rather than the transient, productive binding required for the reaction pathway to proceed. acs.orguva.nl
This compound as a Proton Scavenger and Non-Nucleophilic Base in Synthesis
This compound functions as a hindered, non-nucleophilic base in organic synthesis. Its utility in this role stems from the electronic basicity of the nitrogen atom's lone pair of electrons, combined with the significant steric hindrance provided by the adjacent ethyl and isopropyl groups. This structural arrangement allows the amine to readily accept a proton (act as a proton scavenger), thereby neutralizing acidic species generated during a reaction.
However, the same steric bulk that allows it to function as a base prevents it from acting as a nucleophile. The bulky alkyl groups physically block the nitrogen atom from attacking electrophilic centers in other molecules. This dual characteristic is highly valuable in many synthetic procedures where the removal of a proton is required to facilitate a desired transformation, but nucleophilic addition would lead to unwanted side products. While many amines can act as bases, the non-nucleophilic nature of sterically hindered amines like this compound allows for greater control and selectivity in complex chemical syntheses.
Influence on Catalytic Cycle Performance
The performance of a catalytic cycle can be significantly influenced by the steric and electronic properties of ancillary molecules like this compound. Its role in a copper-catalyzed three-component reaction to form N-acyl amidines provides a clear example of inhibitory influence. acs.orguva.nl
In this catalytic system, the amine is one of the key reactants. A proposed mechanism involves the coordination of the amine to the copper catalyst at some stage of the cycle. However, the specific steric profile of this compound leads to a dead-end for the catalytic process. It was hypothesized that less bulky amines might compete with other reactants for coordination to the copper atom, thereby inhibiting the reaction. acs.org Experimental results confirmed this, showing that when this compound was used in the reaction with phenylacetylene (B144264) and a dioxazolone, no desired product was formed. uva.nl This indicates that the this compound-copper complex is too stable, effectively sequestering the catalyst and preventing it from turning over and completing the catalytic cycle.
Table 1: Effect of Amine Steric Bulk on Copper-Catalyzed N-Acyl Amidine Synthesis
| Amine | Key Substituents | Product Yield (%) | Reference |
| This compound | Ethyl, Isopropyl | 0 | uva.nl |
| N-Methyl-tert-butylamine | Methyl, tert-Butyl | 0 | uva.nl |
| N-Ethyl-tert-butylamine | Ethyl, tert-Butyl | 96 | uva.nl |
This data illustrates that while this compound is sterically hindered, it is not bulky enough to prevent a strong, inhibitory coordination to the copper center, thereby halting the catalytic cycle and yielding no product. uva.nl
Proton-Transfer System Dynamics
The fundamental dynamics of proton transfer involving this compound have been subject to mechanistic investigation. Studies on the infrared multiple photon decomposition of the ethylisopropylammonium ion (the protonated form of this compound) have provided insight into the behavior of this species. researchgate.net This ion is a potential intermediate in gas-phase proton-transfer reactions. researchgate.net
By examining the decomposition products, researchers can infer the dynamics of the proton-transfer system. researchgate.net These studies help clarify whether proton transfers from carbocations to amines proceed through an addition-elimination mechanism. The results for the ethylisopropylamine system suggest that even when such pathways are available, the reaction may not follow them, clarifying the role of the addition product in the reaction dynamics. researchgate.net
Mechanistic Aspects of Byproduct Formation in Synthetic Procedures
A significant byproduct that can be formed from this compound is the N-nitrosamine known as N-Nitroso-ethylisopropylamine (NEIPA). nih.goveuropa.eu This conversion is a specific instance of a general reaction where secondary amines react with a nitrosating agent to form N-nitroso compounds. olonspa.comresearchgate.net The formation of NEIPA and other nitrosamines is a major concern in the pharmaceutical industry, where they have been identified as impurities in various drug products. nih.goveuropa.euresearchgate.net The mechanism involves the attack of the nucleophilic nitrogen of this compound on a nitrosating species. nih.gov
The formation of NEIPA from this compound is critically dependent on the presence of a nitrosating agent. olonspa.comacs.org The reaction cannot proceed without a species capable of delivering a nitroso group (-N=O). The most common nitrosating agents are derived from sources of nitrite (B80452), such as sodium nitrite (NaNO₂), particularly under acidic conditions. nih.govnih.gov
The primary mechanism involves the following steps:
Formation of Nitrous Acid: In an acidic environment, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂). acs.orgnih.gov
Formation of the Active Nitrosating Agent: Nitrous acid can then exist in equilibrium with other, more potent nitrosating species, such as dinitrogen trioxide (N₂O₃), which is formed from the self-reaction of nitrous acid. acs.orgnih.gov
Nitrosation of the Amine: The secondary amine nitrogen of this compound then attacks the electrophilic nitrogen of the nitrosating agent (e.g., N₂O₃), leading to the formation of the N-N bond. Subsequent loss of a proton and a leaving group yields the final N-Nitroso-ethylisopropylamine (NEIPA) product. olonspa.comnih.gov
This process highlights that the contamination risk is highest when a secondary amine source like this compound is present in a process that also involves residual nitrites and acidic conditions. olonspa.comnih.govnih.gov
Formation of N-Nitroso-ethylisopropylamine (NEIPA) from this compound
Catalytic Effects of Heat and Acidic Conditions
The formation of N-nitrosamines, such as N-nitroso-ethylisopropylamine (NEIPA), from precursor amines like this compound is significantly influenced by heat and acidic conditions. acs.orgnih.gov These conditions act as catalysts in the nitrosation reaction, which involves the reaction of a secondary or tertiary amine with a nitrosating agent. acs.orgnih.gov
The primary nitrosating agent is often nitrous acid (HNO₂), which is formed from nitrite salts, such as sodium nitrite (NaNO₂), under acidic conditions. acs.orgfda.gov The process begins with the protonation of the nitrite ion (NO₂⁻) to form nitrous acid. acs.orgnih.gov This reaction is more favorable at a low pH. europa.eu Subsequently, two molecules of nitrous acid can form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent. acs.orgeuropa.eu The rate of nitrosation, therefore, is dependent on the concentration of nitrous acid. europa.eu While low pH favors the formation of the nitrosating agent, it also reduces the concentration of the unprotonated, reactive form of the amine. europa.eu
Heat can also accelerate the formation of N-nitrosamines. acs.orgeuropa.eu In the context of pharmaceutical manufacturing, elevated temperatures during processing can increase the rate of nitrosation if both the amine precursor and a nitrosating agent are present. researchgate.net The combination of heat and acidic conditions creates a favorable environment for the formation of these impurities. acs.org For instance, the degradation of certain solvents at high temperatures can produce secondary amines, which can then undergo nitrosation. europa.eu
The interplay of these factors is critical in understanding and controlling the formation of nitrosamine (B1359907) impurities. The risk of nitrosamine formation is heightened in processes that utilize nitrites in the presence of secondary or tertiary amines, particularly under acidic reaction conditions. fda.gov
Precursor Amine Identity in Nitrosamine Formation
The identity of the precursor amine is a crucial factor in the formation of N-nitrosamines. This compound, a secondary amine, is a direct precursor to the formation of N-nitroso-ethylisopropylamine (NEIPA). nih.goveuropa.euvitas.no Secondary amines are generally more reactive towards nitrosating agents compared to primary and tertiary amines. europa.eu
The general order of reactivity for amine precursors in nitrosamine formation is: secondary amine > tertiary amine >> primary amine. ccsnorway.com
Secondary Amines: These amines, like this compound, can directly react with a nitrosating agent to form a stable N-nitrosamine. europa.euccsnorway.com The presence of a secondary amine functional group is a primary indicator of the potential for nitrosamine formation. europa.eu
Tertiary Amines: Tertiary amines can also lead to the formation of nitrosamines, though the reaction is generally slower than with secondary amines. researchgate.netccsnorway.com The process involves a dealkylation step, where an alkyl group is removed from the tertiary amine to form a secondary amine, which then reacts to form a nitrosamine. europa.euccsnorway.com For example, reagents like triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA) have been identified as sources of secondary amines such as N,N-diethylamine (DEA) and ethylisopropylamine, respectively. europa.eu
Primary Amines: Primary amines react with nitrosating agents to form highly unstable diazonium ions. europa.eu These intermediates rapidly decompose and are unlikely to form stable secondary nitrosamines unless the primary amine concentration is very high. ccsnorway.com
The structure of the amine also influences the rate of nitrosation. europa.eu Therefore, identifying the types of amines present in a reaction mixture is a key step in assessing the risk of nitrosamine formation. fda.gov The presence of secondary amines like this compound poses a direct and significant risk for the formation of the corresponding nitrosamine, NEIPA. pku.edu.cn
Impurity Profiles in Pharmaceutical Manufacturing Processes
The presence of this compound as an impurity is particularly concerning due to its potential to form the N-nitrosamine impurity, NEIPA. nih.govcosmeticsalliance.ca Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of nitrosamine impurities in human drugs due to their classification as probable human carcinogens. fda.govmeasurlabs.com
Several factors can lead to the presence of this compound and the subsequent formation of NEIPA in pharmaceutical manufacturing:
Raw Materials and Reagents: this compound can be a residual impurity in starting materials or reagents used in the synthesis of active pharmaceutical ingredients (APIs). For example, the tertiary amine diisopropylethylamine (DIPEA) has been cited as a source of ethylisopropylamine. europa.eu
Cross-Contamination: Inadequate cleaning of equipment can lead to cross-contamination between different manufacturing processes, introducing this compound into a product where it is not an expected impurity.
Degradation: The degradation of other materials used in the manufacturing process can also generate secondary amines like this compound. europa.eu
The detection and quantification of such impurities require highly sensitive analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). measurlabs.com Manufacturers are required to conduct risk assessments to evaluate the potential for nitrosamine impurities in their products and implement control strategies to ensure that these impurities are kept below acceptable intake (AI) limits. fda.govipa-india.org
Table of Common Nitrosamine Impurities and their Precursors:
| Nitrosamine Impurity | Precursor Amine |
| N-Nitrosodimethylamine (NDMA) | Dimethylamine (DMA) |
| N-Nitrosodiethylamine (NDEA) | Diethylamine (B46881) (DEA) |
| N-Nitroso-ethylisopropylamine (NEIPA) | This compound |
| N-Nitrosodiisopropylamine (NDIPA) | Diisopropylamine |
| N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | N-methyl-4-aminobutyric acid (MBA) |
This table is based on information from sources nih.goveuropa.eu.
Catalytic and Industrial Applications Research Involving N Ethylisopropylamine
Role in Copper-Catalyzed Multicomponent Reactions
N-Ethylisopropylamine has been utilized as a reactant in copper-catalyzed multicomponent reactions, which are efficient chemical strategies for synthesizing complex molecules in a single step. Research has demonstrated its role in the synthesis of N-acyl amidines, which are valuable structures in medicinal chemistry and serve as precursors for heterocyclic compounds. ukm.my
In a notable study, a copper-catalyzed three-component reaction involving an aryl acetylene, an amine, and a 1,4,2-dioxazol-5-one was developed to produce N-acylamidines. ukm.my This reaction is atom-efficient, generating only carbon dioxide as a byproduct under mild conditions. ukm.my The choice of amine was found to be critical to the success of the reaction. Researchers hypothesized that the steric bulk of the amine plays a significant role; less bulky amines might coordinate too strongly to the copper catalyst, thereby inhibiting the reaction. ukm.myCurrent time information in Bangalore, IN.
To test this hypothesis, the effect of varying the steric hindrance of the amine was investigated. This compound was one of the less bulky amines studied in this context. ukm.myCurrent time information in Bangalore, IN. The findings indicated that while bulkier amines led to higher yields of the desired N-acyl amidine, the use of less bulky amines like this compound resulted in lower yields under the initial conditions. This suggests that the coordination of this compound to the copper center can compete with the coordination of the dioxazolone substrate, thereby impacting the catalytic cycle. ukm.myCurrent time information in Bangalore, IN.
The reaction conditions for this copper-catalyzed synthesis were explored across various solvents. The reaction proceeds effectively in both polar and apolar solvents such as toluene, ethyl acetate, and tetrahydrofuran (B95107) (THF). However, in solvents like methanol (B129727) and acetonitrile, the desired product was not formed, which is attributed to the potential inhibition of the catalyst by the coordinating solvent molecules. ukm.my
Table 1: Investigated Amines in Copper-Catalyzed N-Acyl Amidine Synthesis This table is based on the general findings of the study and illustrates the principle of steric hindrance.
| Amine | Steric Bulk | General Observation on Yield |
|---|---|---|
| Diisopropylamine | High | Generally higher yields |
| This compound | Low | Lower yields observed |
Application in Methanol to Olefin (MTO) Processes
The Methanol to Olefins (MTO) process is a significant industrial technology for producing light olefins, primarily ethylene (B1197577) and propylene, from methanol, which can be derived from alternative feedstocks like natural gas or coal. researchgate.netmdpi.com A crucial component of the MTO process is the catalyst, most commonly a silicoaluminophosphate molecular sieve known as SAPO-34. dicp.ac.cn The synthesis of SAPO-34 catalysts relies heavily on the use of organic molecules called structure-directing agents (SDAs), which guide the formation of the specific porous architecture of the zeolite. mdpi.com
Amines and quaternary ammonium (B1175870) compounds are the most common SDAs used in the synthesis of SAPO-34. jchemrev.com These molecules play a dual role: they act as templates around which the inorganic framework of the zeolite is built, and they help to balance the charge within the crystal lattice. jchemrev.com The size, shape, and basicity of the amine SDA are critical factors that determine the physicochemical properties of the final SAPO-34 catalyst, including its crystal size, acidity, and ultimately, its performance and lifespan in the MTO reaction. dicp.ac.cnjchemrev.com
While a wide variety of amines, including primary, secondary, and tertiary alkylamines, have been investigated as SDAs for SAPO-34 synthesis, specific amines like triethylamine (B128534) (TEA) and diethylamine (B46881) (DEA) are commonly cited in the literature. dicp.ac.cnjchemrev.com There is no direct, prominent documentation found that specifically details the use of this compound as a primary SDA for commercial SAPO-34 production. However, the principles of zeolite synthesis indicate that a secondary amine with its specific steric profile could potentially be used, possibly in combination with other SDAs in a "dual-OSDA" approach, to fine-tune the properties of the resulting zeolite. rsc.org The selection of an SDA is a complex process aimed at achieving optimal catalyst performance, and research continues to explore novel SDAs to enhance the MTO process. jchemrev.com
Table 2: Common Structure-Directing Agents in SAPO-34 Synthesis
| Structure-Directing Agent (SDA) | Type | Role in Synthesis |
|---|---|---|
| Triethylamine (TEA) | Tertiary Amine | Common template for SAPO-34 |
| Diethylamine (DEA) | Secondary Amine | Used as a microporous template |
| Tetraethylammonium Hydroxide (TEAOH) | Quaternary Ammonium Compound | Common template, influences crystallinity |
Use in Industrial Chemical Processes and Feedstock Applications
This compound serves as a fundamental building block in the synthesis of more complex chemical structures for various industrial applications. fishersci.com Its utility as a secondary amine allows it to be a versatile intermediate in the production of a range of target molecules.
One area of application is in the preparation of pharmaceutical compounds. jchemrev.com Furthermore, it is used in the synthesis of water-soluble β-cyclodextrin-based polymers. This compound is also identified as a feedstock for agricultural chemicals. google.com
Research has also explored the use of this compound to create derivatives with specific functional properties. For instance, it has been used to synthesize 3-benzoyl-1-ethyl-1-isopropyl-thiourea. researchgate.net This compound is part of a class of thiourea (B124793) derivatives that are investigated for their potential biological activities, which can have implications for agricultural or pharmaceutical applications. researchgate.net
Development of Metal-Based Additives from this compound Derivatives
This compound is a precursor in the synthesis of organometallic compounds, specifically in the development of metal-based additives. Research has detailed the synthesis of phenyltin(IV) dithiocarbamate (B8719985) compounds derived from this amine. ukm.my
In a specific synthetic procedure, this compound is reacted with carbon disulfide in an ethanolic solution to form a dithiocarbamate ligand in situ. ukm.myaip.org This ligand is then reacted with a phenyltin(IV) trichloride (B1173362) solution to yield the final product, PhSnCl[S2CN(C2H5)(iC3H7)]2. ukm.my This compound is a white solid with a reported yield of 81%. ukm.my
These types of organotin dithiocarbamate complexes are of research interest due to their structural diversity and potential applications stemming from their electrochemical and optical properties. ukm.my The synthesis of such metal-based additives demonstrates a direct application of this compound in the field of inorganic and materials chemistry.
Table 3: Synthesis and Properties of a Phenyltin(IV) Dithiocarbamate Derivative
| Precursor Amine | Reagents | Product | Yield | Melting Point (°C) |
|---|
| This compound | Carbon Disulfide, Phenyltin(IV) trichloride | PhSnCl[S2CN(C2H5)(iC3H7)]2 | 81% | 130-132 |
Advanced Analytical Methodologies for N Ethylisopropylamine and Its Derivatives
Chromatographic Techniques for Trace Analysis
Trace analysis of N-Ethylisopropylamine derivatives relies heavily on the separation power of chromatography combined with the detection sensitivity of mass spectrometry. Gas chromatography (GC) and liquid chromatography (LC) are both widely employed, with the choice often depending on the volatility of the analyte and the complexity of the sample matrix. europa.eu
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a robust and highly sensitive method for the analysis of volatile and semi-volatile compounds like NEIPA. restek.comnih.gov The technique offers excellent selectivity by using modes like Multiple Reaction Monitoring (MRM), which minimizes matrix interference. nih.gov
A validated GC-MS/MS method for the simultaneous estimation of four nitrosamine (B1359907) impurities, including NEIPA, in valsartan (B143634) API demonstrated high sensitivity and a short analysis time of under 10 minutes. nih.gov The method utilized a triple quadrupole mass spectrometer with an electron ionization (EI) source. nih.gov Key parameters for such analyses are detailed below.
Table 1: Example GC-MS/MS Instrumental Parameters for NEIPA Analysis
| Parameter | Condition |
|---|---|
| Gas Chromatograph | TRACE 1310 Gas Chromatograph |
| Mass Spectrometer | TSQ 9000 triple quadrupole MS |
| Oven Program | 70°C for 4 min, ramp at 20°C/min to 240°C, hold for 3 min nih.gov |
| Carrier Gas | Helium nih.gov |
| Flow Rate | 3.0 mL/min nih.gov |
| Ion Source | Electron Ionization (EI) nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
This approach provides the necessary sensitivity for quality control in pharmaceutical manufacturing, ensuring that genotoxic impurities are controlled at levels compliant with regulatory standards. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique for the trace-level quantification of nitrosamine impurities, including NEIPA. sigmaaldrich.com It is particularly suitable for a wide range of compounds and can be adapted for various pharmaceutical matrices. sigmaaldrich.com The United States Pharmacopeia (USP) General Chapter <1469> includes LC-MS based procedures for the quantitative analysis of known nitrosamine impurities in drugs. sigmaaldrich.com
An example of a validated LC-MS/MS method for determining nitrosamine impurities in Doxofylline API employed a C18 stationary phase with tandem mass spectrometric detection. ijper.org The use of an atmospheric pressure chemical ionization (APCI) source can provide high ionization rates for certain nitrosamines. europa.eu
Table 2: Example LC-MS/MS Instrumental Parameters for NEIPA Analysis
| Parameter | Condition |
|---|---|
| LC System | Waters® ACQUITY® UPLC |
| Column | ACQUITY® UPLC BEH C18 (150x4.6 mm, 5 µm) ijper.org |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 100% Methanol (B129727) ijper.org |
| Flow Rate | 0.8 mL/min ijper.org |
| Ion Source | Atmospheric Pressure Chemical Ionization (APCI), Positive Polarity ijper.org |
| Detection Mode | MS/MS Tandem Detection ijper.org |
LC-MS/MS methods offer the advantage of analyzing a broader range of nitrosamines without the need for derivatization, making them highly efficient for screening and quantification purposes in pharmaceutical quality control. sigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS) offers significant advantages for the analysis of this compound and its derivatives. Unlike tandem mass spectrometry which relies on monitoring specific precursor-to-product ion transitions, HRMS provides high mass accuracy and resolving power, enabling the determination of an analyte's elemental composition. nih.gov This capability is crucial for identifying unknown impurities and for providing a higher degree of confidence in analytical results.
The use of HRMS, often coupled with LC, can improve the sensitivity of detection by up to 20 times compared to some standard methods. cqab.eu This enhanced sensitivity is critical when dealing with the very low acceptable intake limits set for genotoxic impurities like NEIPA. nih.gov The USP General Chapter <1469> designates an HRMS-based method (Procedure 1) for the quantitation of several nitrosamines, including NEIPA. sigmaaldrich.com The high resolving power of HRMS helps to disentangle complex spectra, which is essential for accurate mass determination and formula confirmation. nih.gov
Method Validation and Performance Characteristics
Validation of analytical methods is essential to ensure that they are suitable for their intended purpose. According to International Council for Harmonisation (ICH) guidelines, key validation characteristics include specificity, selectivity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
Specificity and selectivity refer to the ability of an analytical method to unequivocally measure the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. nih.gov
In GC-MS/MS analysis , selectivity is often demonstrated by the absence of interfering peaks at the retention time of the target analyte in a blank matrix. The use of MRM mode inherently provides high selectivity, as it monitors a specific fragmentation pathway unique to the analyte. nih.gov A developed GC-MS/MS method for nitrosamines in valsartan showed satisfactory selectivity for NEIPA and other impurities. nih.gov
In LC-MS/MS methods , specificity is confirmed by injecting blank solutions (diluents) and unspiked sample matrices to ensure no co-eluting peaks interfere with the analyte's signal. ijper.org For instance, in the analysis of doxofylline, no interfering peaks from the diluent were observed at the retention time of the target nitrosamine impurities. ijper.org
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. nih.gov The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov These parameters are critical for methods designed to monitor trace-level genotoxic impurities.
Different analytical techniques yield varying LODs and LOQs for N-nitroso-ethylisopropylamine (NEIPA), as summarized in the table below.
Table 3: Reported LOD and LOQ Values for N-nitroso-ethylisopropylamine (NEIPA)
| Analytical Technique | Matrix | LOD | LOQ |
|---|---|---|---|
| GC-MS/MS | Valsartan | 0.02 - 0.03 ppm nih.gov | 0.06 - 0.09 ppm nih.gov |
| LC-MS | Canagliflozin | 0.015 ppm impactfactor.org | 0.095 ppm impactfactor.org |
*Note: The values reported for the Doxofylline matrix represent a range for a group of seven nitrosamine impurities, including NEIPA. ijper.org
These low detection and quantification limits demonstrate the suitability of modern chromatographic and mass spectrometric methods for the quality control of this compound derivatives in pharmaceutical products, ensuring they meet stringent regulatory requirements. nih.govimpactfactor.org
Table 4: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| N-nitroso-ethylisopropylamine | NEIPA |
| Valsartan | - |
| Doxofylline | - |
| Canagliflozin | - |
| N-nitrosodiethylamine | NDEA |
| N-nitrosodimethylamine | NDMA |
| N-nitrosodiisopropylamine | NDIPA |
| Helium | - |
| Methanol | - |
Linearity and Calibration Strategies
The principle of linearity in an analytical procedure is its capacity to elicit test results that are directly proportional to the concentration of the analyte within a given range. Establishing a linear relationship is fundamental for the accurate quantification of this compound derivatives like N-Nitroso-ethylisopropylamine (NEIPA).
Advanced analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), employ various calibration strategies to ensure accuracy. A common approach involves the creation of a calibration curve. For the analysis of NEIPA and other nitrosamines, multi-point calibration curves are typically established. For instance, a seven-point calibration curve can be constructed using a drug-free matrix spiked with known concentrations of the analytes impactfactor.org.
To achieve robust linearity, a statistical method such as linear regression is applied. A weighted (1/concentration²) linear regression model is often utilized to ensure accuracy across the entire concentration range, giving more weight to the lower concentration levels which are often closer to the limit of quantification impactfactor.org. The coefficient of determination (r²) is a critical parameter, with a value of at least 0.999 indicating a strong linear relationship impactfactor.org. Studies have demonstrated excellent linearity for NEIPA with correlation coefficients (r) greater than 0.999 over concentration ranges such as 0.2–25 ng/mL and regression coefficients (r²) over 0.99 for calibration curves ranging from the Limit of Quantification (LOQ) up to 21.6 ng/mL researchgate.netresearchgate.net.
Table 1: Linearity Parameters for NEIPA Analysis
| Parameter | Reported Value | Source |
|---|---|---|
| Calibration Range | 0.095 to 0.445 ppm | impactfactor.org |
| Correlation Coefficient (r) | > 0.999 | researchgate.net |
| Coefficient of Determination (r²) | > 0.99 | researchgate.net |
| Regression Model | Weighted (1/concentration²) linear regression | impactfactor.org |
Precision and Accuracy Assessments
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions ui.ac.idnih.gov. Accuracy, on the other hand, denotes the closeness of the test results obtained by the method to the true value ui.ac.idnih.gov. Both are critical for validating an analytical method.
Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. It is assessed at three levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Reproducibility: Precision between laboratories.
For the analysis of NEIPA, methods have demonstrated high precision with a coefficient of variation (%CV) of ≤11.5% researchgate.net. In other studies, the precision evaluated through repeatability, intermediate precision, and system precision showed an RSD of ≤ 7.65% researchgate.net.
Accuracy is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. The validated methods for NEIPA have shown high accuracy, with mean recoveries for all tested nitrosamines falling between 90% and 107% researchgate.net. Another study reported accuracy ranging from -7.04% to 7.25% researchgate.net.
Table 2: Precision and Accuracy Data for NEIPA Analytical Methods
| Validation Parameter | Metric | Reported Value | Source |
|---|---|---|---|
| Precision | %CV | ≤ 11.5% | researchgate.net |
| RSD | ≤ 7.65% | researchgate.net | |
| Accuracy | Recovery | 90% - 107% | researchgate.net |
Recovery Studies in Complex Matrices
Pharmaceutical formulations represent complex matrices. Therefore, it is crucial to assess the extraction efficiency of an analytical method, which is determined through recovery studies. The "spike recovery" method is the most common technique used to evaluate the accuracy of a method in a specific matrix nih.gov. This involves adding a known amount of the analyte (spiking) to a blank sample matrix and then analyzing the spiked sample. The percentage of the analyte recovered is a measure of the method's accuracy nih.gov.
For the analysis of NEIPA in drug products, recovery studies are essential to ensure that the sample preparation and extraction procedures are effective and that the matrix does not interfere with the quantification of the analyte. Studies have reported good recoveries for NEIPA in the range of 88.1%–113.0% researchgate.net. In the context of sartan drugs, the recoveries of various N-nitrosamines, including NEIPA, have been found to range from 87.68% to 123.76% researchgate.net. These results indicate that the analytical methods can effectively extract and quantify NEIPA from complex pharmaceutical matrices with minimal matrix effects.
System Suitability Evaluations
System Suitability Testing (SST) is an integral part of many analytical procedures. The tests are based upon the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such loesungsfabrik.de. SST is used to verify that the analytical system is suitable for its intended purpose on the day the analysis is performed loesungsfabrik.de.
The parameters for an SST are specific to the analytical method being used. For chromatographic methods, common SST parameters include:
Precision/Injection Repeatability: Demonstrates the performance of the system loesungsfabrik.de.
Resolution (Rs): Measures how well two peaks are separated loesungsfabrik.de.
Tailing Factor (Symmetry Factor): Measures the asymmetry of a peak.
Signal-to-Noise Ratio (S/N): A useful parameter for determining detection and quantification limits loesungsfabrik.deeuropa.eu.
The acceptance criteria for SST are based on the performance criteria of the analytical procedure ich.orgeuropa.eu. If an assay fails the system suitability criteria, the entire run is discarded loesungsfabrik.de. This ensures the validity of the analytical results.
Detection of N-Nitroso-ethylisopropylamine (NEIPA) in Pharmaceutical Formulations
The detection of N-nitrosamine impurities, such as NEIPA, in pharmaceutical products has become a major focus for regulatory agencies and manufacturers. acs.orgnih.gov These impurities can be carcinogenic and their presence, even at trace levels, is a significant safety concern. acs.orgvitas.no
Sophisticated analytical techniques are required to detect and quantify NEIPA at the low levels required by regulatory bodies. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods for the analysis of nitrosamines in pharmaceuticals. vitas.nonih.gov These methods offer high sensitivity and selectivity, allowing for the detection of NEIPA at parts-per-billion (ppb) levels. The use of highly characterized reference materials for NEIPA is essential for method development, validation, and quality control veeprho.com.
Strategies for Impurity Profiling
Impurity profiling is the identification and quantification of impurities in a drug substance. ijprajournal.com A comprehensive impurity profile is a critical component of the drug approval process. The strategy for impurity profiling typically involves a combination of chromatographic, spectroscopic, and hyphenated techniques nih.gov.
For this compound and its derivatives, the impurity profiling strategy would focus on identifying potential process-related impurities and degradation products, including NEIPA. The process involves:
Separation: Using high-resolution chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate the impurities from the active pharmaceutical ingredient (API) and from each other. ijprajournal.com
Identification: Employing spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the chemical structures of the separated impurities. ijprajournal.comnih.gov
Quantification: Using validated chromatographic methods to determine the levels of the identified impurities. ijprajournal.com
Hyphenated techniques like LC-MS and GC-MS are particularly powerful for impurity profiling as they combine the separation power of chromatography with the identification capabilities of mass spectrometry nih.govijprajournal.com.
Assessment of Nitrosamine Drug-Substance Related Impurities (NDSRIs)
Nitrosamine Drug-Substance Related Impurities (NDSRIs) are a class of nitrosamines that are structurally related to the active pharmaceutical ingredient (API). syngeneintl.comfederalregister.gov The formation of NDSRIs can occur through chemical reactions between secondary or tertiary amine moieties within the drug substance and nitrosating agents, such as nitrites, which may be present as impurities in raw materials or excipients. syngeneintl.comthermofisher.com
The assessment of NDSRIs is a critical part of the risk management strategy for any pharmaceutical product containing a vulnerable API. This assessment involves:
Risk Identification: A thorough review of the manufacturing process and the chemical structure of the API to identify potential risks for NDSRI formation. syngeneintl.comthermofisher.com
Risk Analysis: Evaluating the identified risks to estimate the likelihood of NDSRI formation and the potential levels of these impurities in the final drug product.
Risk Control: Implementing control strategies to mitigate the identified risks. This can include modifying the manufacturing process, sourcing raw materials with low nitrite (B80452) content, or adding inhibitors of nitrosation. researchgate.net
Regulatory agencies have issued guidance for the industry on the assessment and control of nitrosamine impurities, emphasizing a science and risk-based approach. nih.govmedicinesforeurope.com Computational toxicology and in silico assessments are also used to predict the mutagenic and carcinogenic potential of NDSRIs and to establish acceptable intake (AI) limits. syngeneintl.com
Computational and Theoretical Chemistry Studies on N Ethylisopropylamine Systems
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the reaction mechanisms of organic molecules due to its favorable balance of accuracy and computational cost. rsc.org DFT calculations allow for the elucidation of detailed reaction pathways, including the characterization of transition states and intermediates, which are often difficult or impossible to observe experimentally. nih.gov
Another area of investigation is the thermal or catalytic decomposition of the amine. Studies on the decomposition of simple amines like methylamine (B109427) on catalytic surfaces have used DFT to map out the entire reaction network, identifying the most favorable decomposition pathways, which typically involve sequential dehydrogenation and C-N bond cleavage. researchgate.net For N-Ethylisopropylamine, DFT could model potential transition states for C-H, N-H, and C-N bond scission, predicting the initial steps of its degradation.
A hypothetical DFT investigation of the reaction between this compound and formaldehyde (B43269) could yield the energetic profile shown in the table below. Such data is crucial for understanding the kinetics and thermodynamics of the reaction.
| Reaction Step | Species | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| 1 | TS1 | Transition state for nucleophilic attack of Nitrogen on Carbonyl Carbon | 12.5 |
| 2 | INT1 | Carbinolamine Intermediate | -5.2 (relative to reactants) |
| 3 | TS2 | Transition state for dehydration step | 25.8 |
This table represents hypothetical data for illustrative purposes.
Quantum Chemical Calculations in Mechanistic Elucidation
Quantum chemistry encompasses a broad range of methods, including DFT, used to solve the Schrödinger equation for chemical systems, thereby providing a fundamental understanding of electronic structure and reactivity. rsc.org These calculations are instrumental in elucidating reaction mechanisms by providing insights into the distribution of electrons and the nature of chemical bonds throughout a reaction.
For this compound, quantum chemical calculations can map the molecule's electrostatic potential, highlighting the electron-rich nitrogen atom as the primary site for electrophilic attack. The calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is particularly valuable. The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). For a secondary amine like this compound, the HOMO is typically localized on the nitrogen lone pair, confirming its role as a nucleophile.
Furthermore, these methods can model the effect of the solvent on reaction pathways. Solvation models can be applied to quantum chemical calculations to determine how polar environments might stabilize or destabilize reactants, intermediates, and transition states, thus altering reaction kinetics and thermodynamics. researchgate.net This is crucial for accurately predicting reaction outcomes in a realistic chemical environment.
Prediction of Degradation Products via Computational Chemistry and Modeling
Computational chemistry offers powerful tools for predicting the metabolic and environmental degradation of organic compounds. purdue.edu These predictive models are particularly useful for assessing the potential fate of chemicals like this compound without extensive experimental testing. Methodologies often rely on rule-based systems that simulate known biochemical transformations or employ automated reaction network generators. nih.gov
One such approach is the use of pathway prediction systems, which utilize databases of known biotransformation rules derived from experimental data. nih.gov For this compound, such a system would apply rules for common metabolic reactions of secondary amines. Key predicted pathways would likely include:
N-dealkylation: The enzymatic removal of either the ethyl or the isopropyl group to form isopropylamine (B41738) or ethylamine (B1201723), respectively, along with the corresponding aldehyde. This is a very common metabolic pathway for N-alkylamines.
C-hydroxylation: Oxidation of the alkyl chains, for example, at the carbon atom adjacent to the nitrogen, to form a carbinolamine intermediate which can then dissociate.
N-oxidation: The direct oxidation of the nitrogen atom to form an N-oxide.
Frameworks like the Biochemical Network Integrated Computational Explorer (BNICE) can generate comprehensive reaction networks starting from a parent compound, predicting not only primary metabolites but also subsequent degradation products. nih.gov
| Predicted Degradation Product | Potential Metabolic Reaction | Enzyme Family |
|---|---|---|
| Isopropylamine | N-de-ethylation | Cytochrome P450 |
| Ethylamine | N-de-isopropylation | Cytochrome P450 |
| Propan-2-one (Acetone) | From N-de-isopropylation | Cytochrome P450 |
| Acetaldehyde (B116499) | From N-de-ethylation | Cytochrome P450 |
| This compound N-oxide | N-oxidation | Flavin-containing monooxygenase (FMO) |
This table lists plausible degradation products based on established metabolic pathways for secondary amines.
Structure-Activity Relationship (SAR) Studies for Related Compounds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and toxicology, aiming to correlate specific structural features of a molecule with its biological activity. oncodesign-services.comnih.gov Computational methods are widely used in SAR to build predictive models (Quantitative Structure-Activity Relationship, QSAR) that can guide the design of new molecules with enhanced potency or reduced toxicity. nih.gov
While specific SAR studies on this compound are not prominent in the literature, research on structurally related compounds can provide significant insights. For example, studies on synthetic cathinones, which are β-keto amphetamine derivatives, have explored how modifications to N-alkyl and α-carbon side-chains influence their activity at monoamine transporters.
A study on a series of N-ethyl cathinone (B1664624) analogues investigated the effect of increasing the length of the α-carbon side-chain on dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT) inhibition. The results showed that the potency for DAT inhibition increased as the alkyl chain was elongated from methyl to propyl, and then decreased with further elongation, demonstrating a clear SAR. All tested compounds showed low affinity for SERT.
The findings for these related N-ethyl substituted compounds are summarized below:
| Compound | α-Carbon Side-Chain | DAT Uptake Inhibition IC₅₀ (nM) |
|---|---|---|
| N-Ethyl-cathinone (NEC) | Methyl | 150.3 ± 15.1 |
| N-Ethyl-buphedrone (NEB) | Ethyl | 68.4 ± 6.9 |
| N-Ethyl-pentedrone (NEPD) | Propyl | 31.2 ± 3.1 |
| N-Ethyl-hexedrone (NEH) | Butyl | 45.7 ± 4.6 |
| N-Ethyl-heptedrone (NEHP) | Pentyl | 112.8 ± 11.3 |
Data adapted from studies on N-ethyl cathinone analogues. These compounds are structurally distinct from this compound but illustrate the principles of SAR.
This type of SAR analysis could be hypothetically applied to analogues of this compound. By systematically replacing the ethyl or isopropyl groups with other alkyl substituents and computationally modeling their interaction with a specific biological target, researchers could predict how these structural changes would affect a given biological activity.
Q & A
Q. What are the critical physical properties of N-Ethylisopropylamine, and how do they influence experimental handling and storage?
Methodological Answer: this compound (CAS 19961-27-4) is a volatile liquid (boiling point: 71–73°C) with a density of 0.72 g/mL at 25°C and a flashpoint of 61°F (16.1°C), classifying it as flammable . Key handling considerations include:
- Storage : Seal containers at room temperature in a well-ventilated area to prevent vapor accumulation .
- PPE : Use impervious gloves, safety goggles, and flame-resistant lab coats to avoid skin/eye contact and inhalation .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste to prevent environmental contamination .
Q. How is this compound utilized in pharmaceutical quality control (QC) protocols?
Methodological Answer: this compound serves as a reference standard for impurity profiling in drugs like Sumatriptan. Methodological steps include:
- HPLC Analysis : Calibrate systems using the compound’s retention time and UV spectra. Validate methods per ICH guidelines (precision ±2%, accuracy 98–102%) .
- 1H-NMR Characterization : Confirm structural identity via proton signals (e.g., δ 1.0–1.5 ppm for CH3 groups) .
- Documentation : Include Certificate of Analysis (CoA) with purity data, batch-specific chromatograms, and spectral validation .
Q. What safety protocols are essential when working with this compound in synthetic chemistry?
Methodological Answer:
- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow to mitigate inhalation risks .
- Fire Safety : Use CO2 or dry chemical extinguishers; avoid water due to flammability .
- Emergency Response : For skin contact, rinse immediately with water for 15 minutes; for ingestion, administer activated charcoal and seek medical aid .
Advanced Research Questions
Q. How is this compound employed in synthesizing dithiocarbamate ligands for metal complexes?
Methodological Answer: The compound reacts with CS2 in ethanol to form N-Ethylisopropyl dithiocarbamate, a ligand for Mn²⁺/Fe³⁺ complexes:
Ligand Synthesis : Mix 6 mmol this compound with 6 mmol CS2 in ethanol (1:1 molar ratio) under N2 for 2 hours .
Metal Complexation : Add MnCl2 or FeCl3 (1:2 metal-to-ligand ratio) and reflux for 4 hours. Monitor via TLC (Rf = 0.5 in hexane:EtOAc 3:1) .
Characterization : Use FT-IR (C=S stretch at 950–1050 cm⁻¹) and molar conductivity to confirm octahedral geometry .
Q. How can researchers resolve contradictions in toxicity data for N-Nitrosoethylisopropylamine derivatives?
Methodological Answer: Discrepancies arise from divergent regulatory classifications (e.g., carcinogenicity vs. non-environmental hazard):
- In Vitro Testing : Perform Ames tests (OECD 471) to assess mutagenicity; compare results with structural analogs like N-Nitrosodiisopropylamine (non-mutagenic in some studies) .
- Ecotoxicology : Use Daphnia magna acute toxicity assays (EC50) to evaluate aquatic impact, noting differences in biodegradability (e.g., half-life >60 days in soil) .
- Regulatory Alignment : Cross-reference OSHA, REACH, and JIS Z 7253 guidelines to harmonize safety protocols .
Q. What advanced analytical techniques validate the purity of this compound in synthetic intermediates?
Methodological Answer:
- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas (1 mL/min). Monitor for impurities (e.g., diisopropylamine) via m/z 87 (molecular ion) .
- 13C-DEPT NMR : Assign carbons (e.g., δ 45–50 ppm for CH2 groups) to detect stereochemical impurities .
- TGA : Verify thermal stability (decomposition onset >150°C) to ensure suitability for high-temperature reactions .
Q. How should researchers mitigate risks when synthesizing N-Nitrosoethylisopropylamine?
Methodological Answer:
- Containment : Use Schlenk lines under N2 to prevent nitroso compound exposure. Equip reactors with scrubbers for NOx byproducts .
- Waste Management : Neutralize residues with 10% NaHCO3 before incineration at ≥1,000°C to destroy carcinogenic nitroso groups .
- Analytical Safeguards : Quantify trace nitroso impurities via LC-MS/MS (LOQ = 0.1 ppb) to meet ICH Q3A limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
